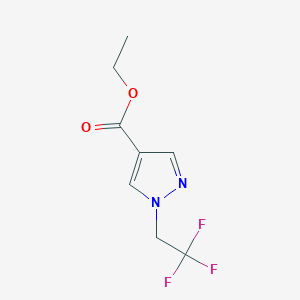
Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate
Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “ethyl” and “trifluoroethyl” groups are likely attached to the pyrazole ring, but without a specific structure, it’s hard to say more .
Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For example, the ethyl group could be a site of nucleophilic attack, or the compound could participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by factors like its molecular structure and the presence of functional groups. For example, the trifluoroethyl group could influence the compound’s polarity and boiling point .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates were prepared via condensation processes. X-ray diffraction analysis has been used for structural verification of derivatives, highlighting the compound's role in advanced synthesis techniques (Beck & Wright, 1987).
Regioselective Synthesis : A regioselective synthesis method under ultrasound irradiation has been reported for a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, showcasing the compound's versatility in chemical reactions (Machado et al., 2011).
Cross-Coupling Reactions : Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates have been used as precursors in cross-coupling reactions, leading to the synthesis of various condensed pyrazoles (Arbačiauskienė et al., 2011).
Crystallographic Studies : Studies involving single-crystal X-ray diffraction and DFT analyses have been conducted on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insights into its molecular structure (Viveka et al., 2016).
Alkylation Processes : Research has been conducted on the steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters, highlighting the compound's applicability in synthetic chemistry (Wright et al., 2018).
Novel Compounds and Applications
Novel Synthesis Methods : Innovative synthesis approaches have been developed for new pyrazolo[3,4-b]pyridine products from the condensation of pyrazole-5-amine derivatives (Ghaedi et al., 2015).
Crystal Structure Analyses : The crystal structure of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate has been studied, providing valuable information on its molecular properties and potential applications (Zhao & Wang, 2023).
Diverse Chemical Syntheses : The compound has been used in the synthesis of various fluoromethyl, difluoromethyl, and trifluoromethyl analogues, demonstrating its broad utility in the creation of herbicides and other chemical products (Morimoto et al., 1990).
Structural and Spectral Investigations : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been the focus of structural and spectral studies, combining experimental and theoretical methods for in-depth analysis (Viveka et al., 2016).
Microwave-Assisted Reactions : The compound has been employed in microwave-assisted reactions, such as the direct amidation of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate, indicating its potential in efficient and rapid chemical processes (Milosevic et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-15-7(14)6-3-12-13(4-6)5-8(9,10)11/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPPYAXHMYQLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



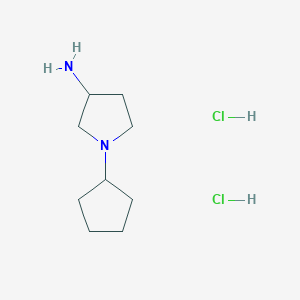

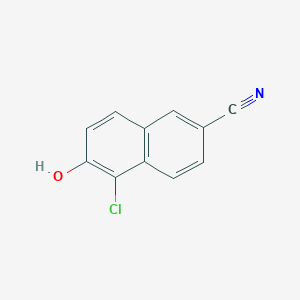

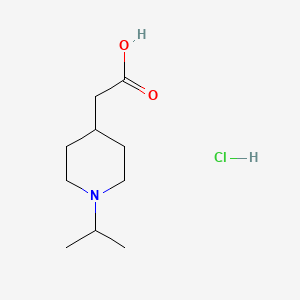
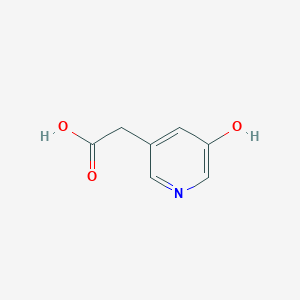
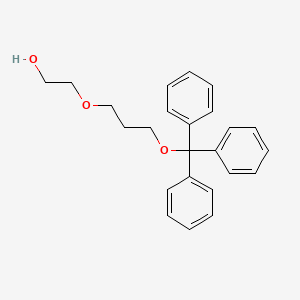
![2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1473560.png)
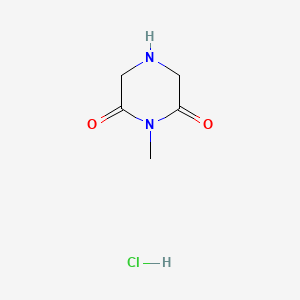
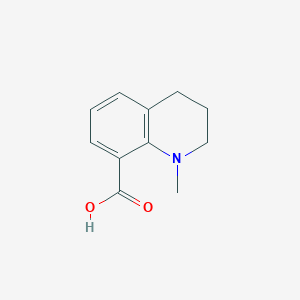
amine](/img/structure/B1473565.png)
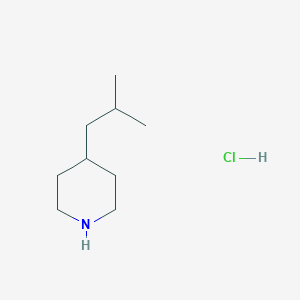
![2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride](/img/structure/B1473568.png)
